molecular formula C16H16N4O2S B12185146 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide

Cat. No.: B12185146
M. Wt: 328.4 g/mol
InChI Key: XAJOTLIURPZCJM-UHFFFAOYSA-N
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Description

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is unique due to the presence of both the indole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-6-carboxamide

InChI

InChI=1S/C16H16N4O2S/c1-20-7-6-10-4-5-11(9-12(10)20)14(21)17-16-19-18-15(23-16)13-3-2-8-22-13/h4-7,9,13H,2-3,8H2,1H3,(H,17,19,21)

InChI Key

XAJOTLIURPZCJM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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